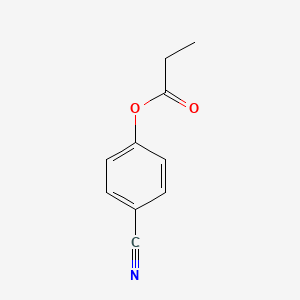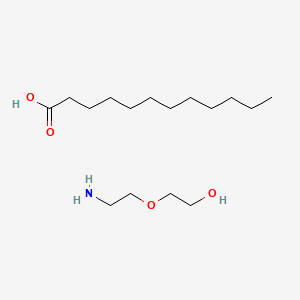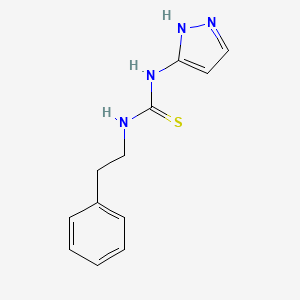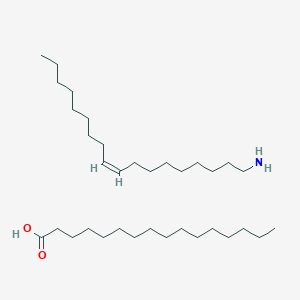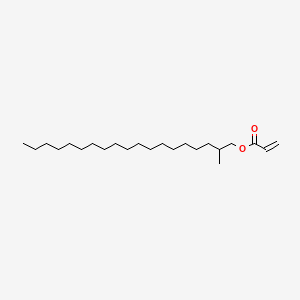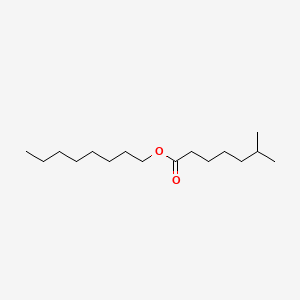
(Z)-Non-2-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Non-2-enyl acetate is an organic compound classified as an ester. It is characterized by its distinctive structure, which includes a non-2-enyl group attached to an acetate moiety. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Non-2-enyl acetate typically involves the esterification of (Z)-Non-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(Z)-Non-2-en-1-ol+Acetic AcidAcid Catalyst(Z)-Non-2-enyl acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by controlling temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(Z)-Non-2-enyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-Non-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (Z)-Non-2-en-1-ol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (Z)-Non-2-en-1-ol and acetic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (Z)-Non-2-en-1-ol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Non-2-enyl acetate is used as a starting material for the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in pheromone communication among insects. It is often used in experiments to understand the chemical signaling mechanisms in various species.
Medicine
While this compound is not widely used in medicine, its derivatives and related compounds are explored for potential therapeutic applications, particularly in the development of new drugs and bioactive molecules.
Industry
In the fragrance and flavor industry, this compound is valued for its fruity aroma. It is used in the formulation of perfumes, colognes, and flavoring agents for food and beverages.
Mechanism of Action
The mechanism of action of (Z)-Non-2-enyl acetate involves its interaction with olfactory receptors in the sensory neurons. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Hexenyl acetate: Another ester with a similar fruity odor, commonly found in green leaves and used in fragrances.
(Z)-11-Hexadecenyl acetate: A compound used in pheromone communication among insects, similar in structure but with a longer carbon chain.
Uniqueness
(Z)-Non-2-enyl acetate is unique due to its specific structure and the position of the double bond, which imparts distinct chemical and olfactory properties. Its applications in both industrial and scientific research highlight its versatility and importance.
Properties
CAS No. |
41453-57-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h8-9H,3-7,10H2,1-2H3/b9-8- |
InChI Key |
WFCCNPHGLLPSDJ-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)C |
Canonical SMILES |
CCCCCCC=CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


